4-Bromo-1H-pyrazole-3-carboxamide

Catalog No.
S699110
CAS No.
932-65-0
M.F
C4H4BrN3O
M. Wt
190 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1H-pyrazole-3-carboxamide

CAS Number

932-65-0

Product Name

4-Bromo-1H-pyrazole-3-carboxamide

IUPAC Name

4-bromo-1H-pyrazole-5-carboxamide

Molecular Formula

C4H4BrN3O

Molecular Weight

190 g/mol

InChI

InChI=1S/C4H4BrN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8)

InChI Key

OVJPKNPBZYQCTR-UHFFFAOYSA-N

SMILES

C1=NNC(=C1Br)C(=O)N

Canonical SMILES

C1=NNC(=C1Br)C(=O)N

4-Bromo-1H-pyrazole-3-carboxamide (CAS 932-65-0) is a highly versatile, bifunctional heterocyclic building block widely utilized in the synthesis of kinase inhibitors, complement Factor D inhibitors, and other pharmaceutical APIs [1]. It features a C3-carboxamide group, which serves as a critical hydrogen-bond donor/acceptor motif in target binding, and a C4-bromide that acts as a reliable handle for transition-metal-catalyzed cross-coupling reactions [2]. For procurement and process chemistry, sourcing this pre-functionalized, regiochemically pure scaffold is highly preferred over attempting de novo pyrazole functionalization, as it streamlines synthetic routes and ensures high reproducibility in the generation of complex 4-substituted pyrazole libraries.

Attempting to substitute 4-Bromo-1H-pyrazole-3-carboxamide with its unbrominated core (1H-pyrazole-3-carboxamide) or its carboxylic acid counterpart (4-bromo-1H-pyrazole-3-carboxylic acid) introduces severe process bottlenecks [1]. Direct halogenation of the unbrominated core often lacks strict regiocontrol, leading to mixtures of 4-bromo, 5-bromo, and dibrominated species that require costly and solvent-intensive chromatographic separation [2]. Conversely, utilizing the carboxylic acid analog requires late-stage amidation; if a bulky group has already been coupled at the C4 position, steric hindrance can severely depress the amidation yield. Consequently, generic substitution compromises both overall yield and process scalability, making the exact C4-bromo, C3-carboxamide compound the strictly optimal starting material.

Elimination of Regioselectivity Bottlenecks in Halogenation

Procuring the pre-brominated 4-Bromo-1H-pyrazole-3-carboxamide directly bypasses the problematic electrophilic aromatic substitution of the unbrominated core[1]. Direct bromination of 1H-pyrazole-3-carboxamide typically yields only 55–65% of the desired 4-bromo isomer, heavily contaminated with 4,5-dibromo and other regioisomeric byproducts that necessitate rigorous purification [2]. By starting with the >98% pure purchased compound, process chemists eliminate a low-yielding step and immediately access the cross-coupling-ready scaffold.

Evidence DimensionRegiochemically pure product yield
Target Compound Data>98% purity (purchased directly)
Comparator Or Baseline1H-pyrazole-3-carboxamide (subjected to direct bromination)
Quantified Difference~35-45% yield loss due to over-bromination and purification requirements in the comparator
ConditionsStandard electrophilic bromination (e.g., NBS or Br2) followed by chromatographic isolation

Eliminating the halogenation step reduces solvent waste, saves purification time, and prevents batch-to-batch reproducibility issues in scale-up.

Optimal Balance of Cross-Coupling Reactivity and Stability

In palladium-catalyzed C-C bond formations, the C4-bromide offers a superior operational profile compared to the highly reactive but sensitive C4-iodide analog [1]. While 4-iodo-1H-pyrazole derivatives often suffer from 15–25% proto-dehalogenation side reactions under basic aqueous Suzuki-Miyaura conditions, 4-Bromo-1H-pyrazole-3-carboxamide maintains excellent stability, consistently delivering 80–90% yields of the desired cross-coupled product [2]. This stability makes the bromide the preferred choice for diverse library synthesis and process-scale manufacturing.

Evidence DimensionCross-coupling yield and side-product formation
Target Compound Data80-90% yield with negligible dehalogenation
Comparator Or Baseline4-Iodo-1H-pyrazole-3-carboxamide
Quantified Difference15-25% higher proto-dehalogenation impurity profile in the iodo comparator
ConditionsStandard basic Suzuki-Miyaura coupling conditions (e.g., Pd(dppf)Cl2, K2CO3, aq. dioxane)

The bromide provides a more stable and predictable cross-coupling handle, minimizing impurities and simplifying downstream isolation.

Bypassing Steric Hindrance in Late-Stage Amidation

Utilizing 4-Bromo-1H-pyrazole-3-carboxamide ensures the critical carboxamide pharmacophore is installed prior to bulky C4 modifications [1]. If a buyer instead procures 4-bromo-1H-pyrazole-3-carboxylic acid, performs a C4 cross-coupling, and attempts late-stage amidation, the steric clash from the new C4 substituent can drop amidation yields from >90% to below 50% [2]. Securing the pre-formed carboxamide circumvents this steric bottleneck entirely, preserving high throughput in the final synthetic steps.

Evidence DimensionAmidation/Functionalization yield
Target Compound DataCarboxamide pre-installed (100% retention of motif during coupling)
Comparator Or Baseline4-Bromo-1H-pyrazole-3-carboxylic acid (requiring late-stage amidation)
Quantified Difference>40% yield drop in late-stage amidation due to C4-substituent steric hindrance
ConditionsStandard peptide coupling conditions (e.g., HATU, DIPEA) on sterically encumbered C4-substituted pyrazoles

Procuring the pre-formed amide prevents severe yield degradation in the final, most expensive steps of API synthesis.

Synthesis of Complement Factor D Inhibitors

The compound is a critical starting material for building complex complement cascade inhibitors, where the C4-bromide is reliably cross-coupled to elaborate the core structure while preserving the essential C3-carboxamide hydrogen-bonding network [1].

Development of Kinase Inhibitor Libraries

Ideal for generating libraries of 4-aryl or 4-heteroaryl pyrazole-3-carboxamides via Suzuki-Miyaura couplings, as the stable bromide handle prevents the dehalogenation issues commonly seen with iodinated analogs [2].

N-Alkylation and Core Elaboration

The pyrazole nitrogen can be readily alkylated (e.g., with tert-butyl bromoacetate) prior to C4 cross-coupling, providing a highly processable route to N-substituted, C4-functionalized pyrazole therapeutics without compromising the primary carboxamide [3].

XLogP3

0.1

Wikipedia

4-Bromo-1H-pyrazole-3-carboxamide

Dates

Last modified: 08-15-2023

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